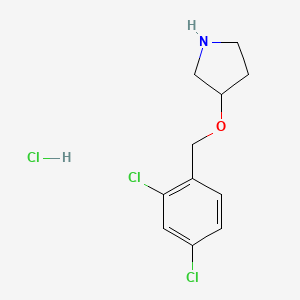

3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNMWLWPDGQZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718618 | |

| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-11-3 | |

| Record name | Pyrrolidine, 3-[(2,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,4-Dichlorophenyl)methoxy]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Chemical Properties of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to researchers and drug development professionals. This molecule integrates two key structural motifs: a three-dimensional pyrrolidine scaffold, which is a privileged structure in medicinal chemistry, and a 2,4-dichlorobenzyl ether group.[1][2][3] Formulated as a hydrochloride salt, the compound exhibits enhanced stability and solubility, which are critical for pharmaceutical applications.[4] This document delves into the compound's molecular identity, physicochemical properties, and stability profile. It further provides detailed, field-proven experimental protocols for its analytical characterization and the empirical determination of its core properties, grounding all claims in established scientific principles to support its application in research and development.

Introduction

The Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a cornerstone of modern drug discovery.[1][5] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[2][3] This spatial complexity allows for a more sophisticated and precise exploration of the pharmacophore space within a biological target's binding site.[1] The pyrrolidine ring is a common feature in numerous natural products, including the amino acid proline, and is a key component in a wide array of approved pharmaceuticals, contributing to their unique pharmacological profiles and efficacy.[6][7] Its stereogenic centers can be manipulated to optimize drug-target interactions, making it a versatile and powerful scaffold for medicinal chemists.[2][3]

The Critical Role of the Hydrochloride Salt Form

In pharmaceutical development, the conversion of a free amine to its hydrochloride salt is a fundamental strategy for optimizing a compound's properties. The free amine in the pyrrolidine ring of the parent molecule is basic and susceptible to degradation, particularly through oxidation of the nitrogen's lone pair of electrons.[8] By forming the hydrochloride salt, the pyrrolidine nitrogen is protonated to form a pyrrolidinium cation. This protonation effectively sequesters the lone pair, significantly enhancing the compound's chemical stability and preventing oxidative side reactions.[8][9] Furthermore, this salt formation dramatically improves aqueous solubility and typically results in a more crystalline, less hygroscopic solid, which simplifies handling, storage, and formulation processes.[4][9]

Compound Overview: this compound

This compound is a synthetic building block that merges the beneficial 3D structure of the pyrrolidine ring with the electronic and steric influences of a 2,4-dichlorobenzyl moiety via an ether linkage. The hydrochloride salt form ensures its stability and suitability for use in various research and development settings. Understanding its detailed chemical properties is paramount for its effective application as a precursor or intermediate in the synthesis of more complex molecular entities.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation for its application. The data presented below combines information from chemical suppliers with established principles of physical organic chemistry.

Identification

| Property | Value | Source(s) |

| IUPAC Name | 3-[(2,4-dichlorophenyl)methoxy]pyrrolidine hydrochloride | [10] |

| CAS Number | 1220033-11-3 (Racemic) | [10][11] |

| 1289585-28-9 ((S)-enantiomer) | [12] | |

| 1264038-02-9 ((R)-enantiomer) | [12] | |

| Molecular Formula | C₁₁H₁₄Cl₃NO | [10][12] |

| Molecular Weight | 282.59 g/mol | [10][12] |

| Synonyms | 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl | [10] |

Structural and Physicochemical Analysis

The molecule's structure dictates its behavior. The pyrrolidine ring provides a basic nitrogen atom, while the dichlorobenzyl group imparts significant lipophilicity. The ether linkage offers a point of metabolic vulnerability and influences the overall conformation.

| Parameter | Predicted Value / Expected Characteristic | Rationale and Significance |

| Lipophilicity (XLogP3) | 2.6 (for free base) | This value suggests moderate lipophilicity, indicating a good balance for potential membrane permeability.[13] LogP is a critical determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. |

| Aqueous Solubility | High | As a hydrochloride salt, the compound is expected to be readily soluble in water and polar protic solvents. This is a direct consequence of its ionic nature, which is highly favorable for solvation by water molecules.[4] |

| pKa | ~9-11 (Predicted) | The pyrrolidine nitrogen is a secondary amine, which is typically basic. The pKa determines the ionization state at physiological pH (~7.4). At this pH, the compound will be predominantly in its protonated, charged form, which influences solubility and receptor interactions. |

| Stereochemistry | Chiral center at C3 | The carbon atom bearing the benzyloxy group is a stereocenter. The compound exists as (R) and (S) enantiomers, which can exhibit different biological activities due to the stereospecific nature of protein binding sites.[1][3] |

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the compound is a mandatory first step in any research endeavor. The following workflow outlines the standard, self-validating procedures for comprehensive characterization.

Caption: Standard analytical workflow for compound validation.

Protocol: NMR Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR confirms the presence and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is soluble in polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals:

-

~7.5-7.8 ppm: Aromatic protons of the dichlorophenyl ring.

-

~4.6 ppm: Benzylic methylene protons (-O-CH₂-Ar).

-

~3.0-3.8 ppm: Protons on the pyrrolidine ring.

-

~9.5-10.5 ppm: A broad singlet corresponding to the protonated amine (-NH₂⁺-).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Signals:

-

~127-135 ppm: Aromatic carbons.

-

~70-80 ppm: Aliphatic carbons attached to heteroatoms (C3 and the benzylic CH₂).

-

~45-55 ppm: Aliphatic carbons of the pyrrolidine ring adjacent to the nitrogen.

-

-

Protocol: Mass Spectrometric Analysis

Causality: Mass spectrometry provides the exact molecular weight of the compound (as the free base after ionization), confirming its elemental formula.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The compound will be detected as the protonated free base [M+H]⁺.

-

Analysis:

-

Expected Molecular Ion: For the free base (C₁₁H₁₃Cl₂NO), the expected monoisotopic mass is 245.0374.[13] The detected [M+H]⁺ ion should be at m/z 246.0452.

-

Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic pattern (M, M+2, M+4) that must be observed for confirmation.

-

Experimental Determination of Key Physicochemical Properties

While properties can be predicted, empirical data is the gold standard in drug development. The following protocols describe robust methods for determining critical physicochemical parameters.

Protocol: Lipophilicity Determination (LogP) via Shake-Flask Method

Causality: The partition coefficient (LogP) between n-octanol and water is the classical measure of lipophilicity and a key predictor of a compound's ability to cross biological membranes.

Caption: Workflow for LogP determination via the shake-flask method.

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical to prevent volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Seal the vial and shake at a constant temperature until equilibrium is reached (typically several hours to 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Stability Profile

Trustworthiness: A compound's utility is directly linked to its stability. As a hydrochloride salt, this compound possesses inherently good solid-state stability.

-

Solid-State Stability: The protonation of the pyrrolidine nitrogen protects it from atmospheric oxidation.[8] For long-term storage, the compound should be kept in a tightly sealed container in a dry, cool environment, under an inert atmosphere if possible, as recommended by suppliers.[10][12]

-

Solution Stability: While stable in neutral and mildly acidic aqueous solutions, the compound may be susceptible to degradation under strongly basic or acidic conditions. At high pH, deprotonation to the free base could increase susceptibility to oxidation. At very low pH, the ether linkage could potentially undergo hydrolysis, although this typically requires harsh conditions.

Protocol: Forced Degradation Study

Causality: Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

-

Acidic: Add HCl to a final concentration of 0.1 M.

-

Basic: Add NaOH to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Thermal: Heat the solution at 60°C.

-

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample, neutralize it if necessary, and dilute to a standard concentration.

-

Analysis: Analyze all samples by a reverse-phase HPLC-UV method. Compare the chromatograms to an unstressed control to identify the appearance of new peaks (degradants) and the decrease in the main peak area.

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable tool for chemical and pharmaceutical research. Its structure combines the advantageous three-dimensionality of the pyrrolidine ring with the stability and solubility conferred by its hydrochloride salt form.[1][4] The moderate lipophilicity suggested by its structure indicates a promising foundation for developing molecules with favorable ADME characteristics. The protocols and data presented in this guide provide a comprehensive framework for the characterization, handling, and application of this compound, ensuring scientific integrity and enabling its effective use in the discovery of novel chemical entities.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

University of Glasgow Theses Service. Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

-

Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. Pyrrolidine, hydrochloride (1:1). [Link]

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

National Institutes of Health. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

PubChem. (3z)-5-[(2,6-Dichlorobenzyl)sulfonyl]-3-[(3,5-Dimethyl-4-{[(2s)-2-(Pyrrolidin-1-Ylmethyl)pyrrolidin-1-Yl]carbonyl}-1h-Pyrrol-2-Yl)methylidene]-1,3-Dihydro-2h-Indol. [Link]

-

ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

European Union Reference Laboratory for mycotoxins & plant toxins. Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. Pyrrolizidine. [Link]

- Google Patents. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

PubChem. Pyrrolidine. [Link]

-

National Institutes of Health. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

-

PubChem. 3-(p-chlorobenzyl)-1-(3,4-dimethoxyphenethyl)pyrrolidine hydrochloride. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-[(2,4-Dichlorobenzyl)oxy]pyrrolidinehydrochloride | 1220033-11-3 [amp.chemicalbook.com]

- 11. parchem.com [parchem.com]

- 12. 1289585-28-9|(S)-3-(2,4-Dichlorobenzyloxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 13. Buy (R)-3-((2,4-Dichlorobenzyl)oxy)pyrrolidine [smolecule.com]

Elucidating the Mechanism of Action of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride: A Hypothesis-Driven Approach

An In-depth Technical Guide

Abstract: 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a synthetic compound whose specific biological mechanism of action is not extensively documented in publicly available literature. However, its core structure, featuring a pyrrolidine ring and a dichlorobenzyl moiety, bears a strong resemblance to established classes of monoamine transporter inhibitors. This guide proposes a plausible mechanism of action centered on the hypothesis that this compound functions as a selective Dopamine Transporter (DAT) inhibitor. We present a comprehensive framework for characterizing this proposed mechanism, detailing the requisite experimental designs, from initial binding affinity assays to functional cellular and in vivo studies. This document serves as a technical blueprint for researchers and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and self-validating investigational cascade.

Introduction and Structural Rationale for the Hypothesis

The molecular structure of this compound provides critical clues to its potential pharmacological targets. The pyrrolidine scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous potent inhibitors of the solute carrier 6 (SLC6) family of neurotransmitter transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, pyrovalerone and its analogues are well-characterized DAT inhibitors built upon a pyrrolidine ring.

Furthermore, the 2,4-dichloro substitution on the benzyl ring is a feature present in several centrally active drugs, often enhancing binding affinity and modulating selectivity. The presence of this halogenated aromatic group, connected via a flexible ether linkage, suggests a potential for high-affinity interaction within the hydrophobic binding pockets of monoamine transporters.

Based on these structural alerts, we hypothesize that this compound acts as a dopamine transporter (DAT) inhibitor , preventing the reuptake of dopamine from the synaptic cleft and thereby enhancing dopaminergic neurotransmission. This guide outlines the experimental strategy required to rigorously test this hypothesis.

Characterizing Target Engagement and Selectivity

The foundational step in validating our hypothesis is to determine if the compound directly binds to the dopamine transporter and to assess its selectivity against other key monoamine transporters. Radioligand binding assays are the gold-standard method for this purpose.

Rationale for Experimental Design

The experiment is designed as a competitive binding assay. A specific radioligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with a tissue preparation rich in the transporter (e.g., rat striatal membranes). The ability of our test compound, 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl, to displace the radioligand is measured. The concentration of our compound that displaces 50% of the radioligand is the IC₅₀ value. This is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. To establish selectivity, this process is repeated for SERT (using [³H]Citalopram) and NET (using [³H]Nisoxetine).

Hypothetical Binding Affinity Data

The following table presents exemplary data that would support our hypothesis of selective DAT inhibition.

| Transporter Target | Radioligand | Test Compound Kᵢ (nM) [Hypothetical] | Selectivity Ratio (SERT Kᵢ / DAT Kᵢ) | Selectivity Ratio (NET Kᵢ / DAT Kᵢ) |

| DAT | [³H]WIN 35,428 | 15.2 | - | - |

| SERT | [³H]Citalopram | 1,850 | 121.7x | - |

| NET | [³H]Nisoxetine | 975 | - | 64.1x |

A high selectivity ratio indicates a strong preference for the target transporter (DAT) over others.

Experimental Workflow: Radioligand Binding Assay

The workflow below outlines the logical steps for determining the binding affinity and selectivity profile of the compound.

Caption: Workflow for determining transporter binding affinity.

Assessing Functional Activity: Neurotransmitter Uptake

Confirming that the compound binds to DAT is crucial, but it does not prove functional inhibition. The next essential step is to perform a functional assay to measure the inhibition of dopamine uptake into synaptosomes.

Rationale for Synaptosomal Uptake Assay

Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. This ex vivo preparation is an excellent model for studying the direct effect of a compound on the reuptake process. In this assay, synaptosomes are incubated with radioactively labeled dopamine ([³H]DA). The rate of dopamine accumulation inside the synaptosomes is measured in the presence and absence of our test compound. A potent compound will significantly reduce the accumulation of [³H]DA, and this inhibition can be quantified to determine an IC₅₀ value for functional activity.

Detailed Protocol: [³H]Dopamine Uptake Assay

1. Synaptosome Preparation: a. Homogenize fresh rat striatal tissue in 0.32 M sucrose buffer. b. Centrifuge the homogenate at low speed (1,000 x g) for 10 minutes to remove nuclei and debris. c. Pellet the synaptosomes from the supernatant by centrifuging at high speed (17,000 x g) for 20 minutes. d. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

2. Uptake Inhibition Assay: a. Aliquot the synaptosomal suspension into assay tubes. b. Pre-incubate the aliquots for 10 minutes at 37°C with either vehicle or varying concentrations of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl. c. Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine. d. Allow the reaction to proceed for 5 minutes at 37°C. This short time frame ensures measurement of the initial uptake rate. e. Terminate the uptake by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity. f. Determine non-specific uptake in parallel tubes containing a known potent DAT inhibitor (e.g., GBR-12909) or by running the reaction at 0-4°C.

3. Data Analysis: a. Quantify the radioactivity trapped on the filters via liquid scintillation counting. b. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. c. Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration. d. Use non-linear regression analysis to determine the IC₅₀ value. An IC₅₀ in the nanomolar range would confirm potent functional inhibition of DAT.

Proposed Signaling Pathway and In Vivo Consequences

If our hypothesis is correct, the compound's inhibition of DAT will have profound effects on the signaling dynamics at the dopaminergic synapse and will manifest in predictable behavioral outcomes in animal models.

Molecular Mechanism at the Synapse

The diagram below illustrates the proposed mechanism. By blocking DAT, 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl prevents the removal of dopamine from the synaptic cleft. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, resulting in enhanced stimulation of post-synaptic dopamine receptors (e.g., D1 and D2 receptors).

Caption: Proposed mechanism at the dopaminergic synapse.

Predicted In Vivo Effects

The enhanced dopaminergic signaling resulting from DAT inhibition is known to modulate several behaviors. A logical next step would be to investigate the compound's effects in rodent models.

-

Locomotor Activity: DAT inhibitors typically increase spontaneous locomotor activity. This can be measured in an open-field test. We would predict that administration of the compound would lead to a dose-dependent increase in distance traveled, rearing frequency, and other exploratory behaviors.

-

Stereotypy: At higher doses, potent DAT inhibitors can induce stereotyped behaviors (e.g., repetitive, purposeless movements like gnawing or sniffing). Observing such behaviors would provide further evidence consistent with the proposed mechanism.

-

Reinforcing Properties: Enhanced dopamine in reward pathways (like the mesolimbic pathway) is associated with reinforcement. The compound's potential for reinforcement could be assessed using an intravenous self-administration (IVSA) paradigm, where an animal learns to perform an action (e.g., press a lever) to receive a dose of the drug.

Conclusion and Future Directions

This guide outlines a hypothesis-driven, systematic approach to characterizing the mechanism of action of this compound. Based on strong structural precedents, we propose that this compound is a selective dopamine transporter inhibitor. The described experimental cascade, progressing from in vitro binding and functional assays to in vivo behavioral pharmacology, provides a robust framework for validating this hypothesis. Positive results from these studies would establish the compound's primary mechanism and pave the way for further investigation into its therapeutic potential for disorders involving dopaminergic dysregulation, such as ADHD or depression, as well as its potential for abuse liability.

References

-

Title: Open-Shell-Like Singlet Diradicaloids in a Contorted Hexabenzocoronene: A Different Strategy for Approaching the NIR Region. Source: Journal of the American Chemical Society URL: [Link]

-

Title: [3H]WIN 35,428 (-2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane), a high affinity cocaine analog, as a radiotracer for the dopamine transporter in brain. Source: NIDA Research Monograph URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology URL: [Link]

-

Title: Synaptosomes: A model system to study autophagic and endo-lysosomal pathways in neurons. Source: Methods URL: [Link]

-

Title: The effects of dopamine transporter inhibitors on locomotor activity and the acquisition of conditioned place preference in rats. Source: Behavioural Pharmacology URL: [Link]

The Evolving Landscape of Dichlorobenzyl Pyrrolidine Derivatives: A Technical Guide to Biological Activities and Therapeutic Potential

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its unique structural and physicochemical properties that allow it to effectively explore pharmacophore space.[1][2] When combined with a dichlorobenzyl moiety, this scaffold gives rise to a class of compounds with a broad and potent spectrum of biological activities. This technical guide synthesizes current knowledge on dichlorobenzyl pyrrolidine derivatives, offering an in-depth exploration of their anticancer, antifungal, and antibacterial properties. We delve into critical structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols for their evaluation. This document serves as a vital resource for researchers aiming to navigate the complexities of this promising class of molecules and unlock their full therapeutic potential.

The Strategic Combination: Pyrrolidine and Dichlorobenzyl Moieties

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug design.[2][3] Its non-planar, puckered nature provides three-dimensional diversity crucial for specific and high-affinity interactions with biological targets.[1] The nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be modulated by substituents, influencing pharmacokinetic properties.[1][4]

The incorporation of a dichlorobenzyl group introduces several key features:

-

Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.

-

Electronic Effects: As electron-withdrawing groups, chlorine atoms can modulate the electronic environment of the entire molecule, influencing binding affinities and reactivity.

-

Steric Hindrance: The position of the chlorine atoms (e.g., 2,4-, 3,4-, or 3,5-dichloro) creates a specific steric profile that can dictate selectivity for a particular enzyme's active site or receptor binding pocket.

This strategic combination has proven fruitful, leading to the discovery of derivatives with significant therapeutic potential across multiple disease areas.[3][5]

A Broad Spectrum of Biological Activity

Dichlorobenzyl pyrrolidine derivatives have demonstrated efficacy in several key therapeutic areas. The presence and positioning of the chloro-substituents on the phenyl ring are often critical for potent activity.

Anticancer Activity

The pyrrolidine scaffold is a frequent component of molecules designed as anticancer agents, targeting various mechanisms from enzyme inhibition to DNA interaction.[6][7] Studies on related structures have shown that halogenated phenyl groups, including dichlorophenyl, are often associated with potent cytotoxic effects. For instance, in studies of pyrrolidine-2,5-diones, derivatives with 3,4-dichlorophenylpiperazine moieties were found to be highly active in preventing seizures, indicating significant biological interaction.[1] Similarly, certain anticancer compounds featuring a 4-chlorophenyl group have demonstrated significant activity.[3] While direct studies on dichlorobenzyl pyrrolidine are less common, the data from analogous structures strongly suggest this is a promising area for exploration. The mechanism often involves the inhibition of key signaling kinases, such as Kinase Insert Domain Receptor (KDR), which is crucial for angiogenesis.[8]

Antifungal Activity

One of the most well-documented activities of dichlorobenzyl derivatives is their antifungal efficacy. Research into novel fungicides identified the 3,5-dichlorobenzyl fragment as a highly active component.[9] A study on 3,5-dichlorobenzyl ester derivatives revealed potent activity against a range of plant pathogens, including Botrytis cinerea and Rhizoctonia solani.[9]

The primary mechanism for many of these antifungal agents is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[9] By blocking SDH, these compounds disrupt fungal respiration, leading to cell death. The dichlorobenzyl moiety plays a crucial role in binding to the enzyme's active site.

Antibacterial Activity

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pyrrolidine derivatives have been investigated as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3] Studies have shown that compounds incorporating a 4-chlorophenyl group exhibit potent inhibition of these enzymes, with activity comparable or superior to standard antibiotics like novobiocin.[3] For example, one 1,2,4-oxadiazole pyrrolidine derivative with 4-chlorophenyl substituents was more active than the reference drug against E. coli DNA gyrase and S. aureus topoisomerase IV.[3] This highlights the importance of the chlorinated phenyl ring in achieving potent antibacterial effects.

Structure-Activity Relationship (SAR) Analysis

The biological activity of dichlorobenzyl pyrrolidine derivatives is highly dependent on their specific chemical structure. Key SAR insights include:

-

Position of Chlorine Atoms: The substitution pattern on the benzyl ring is critical. For example, the 3,5-dichloro substitution was found to be a highly active fragment for antifungal activity targeting SDH.[9] In other contexts, 3,4-dichloro or 2,4-dichloro substitutions may confer selectivity for different targets.

-

Stereochemistry of the Pyrrolidine Ring: The spatial arrangement of substituents on the pyrrolidine ring significantly influences pharmacological efficacy.[1] For instance, in a series of pyrrolidine acid analogs developed as PPARα/γ agonists, the cis-3R,4S stereochemistry was shown to be preferred for potent activity.[10] This demonstrates that a specific three-dimensional conformation is often required for optimal target engagement.

-

Substituents on the Pyrrolidine Nitrogen: The group attached to the pyrrolidine nitrogen can drastically alter the compound's properties, including its basicity, solubility, and ability to form hydrogen bonds.[1] This position is a common point for modification to optimize both potency and pharmacokinetic profiles.

The interplay between these structural features dictates the molecule's overall shape, electronic distribution, and ability to interact with specific biological targets.

Mechanistic Insights & Key Molecular Targets

The efficacy of dichlorobenzyl pyrrolidine derivatives stems from their ability to modulate the function of critical cellular proteins.

Inhibition of Cellular Kinases

In cancer, many pyrrolidine derivatives function by inhibiting protein kinases that are essential for tumor growth, proliferation, and angiogenesis. Docking studies have shown that these compounds can fit into the ATP-binding pocket of kinases like KDR, preventing phosphorylation and downstream signaling.[8] The dichlorobenzyl group often forms hydrophobic and van der Waals interactions within the pocket, contributing to high binding affinity.

Diagram: Generalized Kinase Inhibition Pathway

Below is a diagram illustrating the general mechanism of action for a kinase inhibitor.

Caption: Kinase inhibition by a dichlorobenzyl pyrrolidine derivative.

Disruption of Bacterial DNA Replication

In bacteria, the key targets are often enzymes essential for DNA maintenance and replication, such as DNA gyrase and topoisomerase IV.[3] These enzymes are responsible for managing DNA supercoiling during replication. Dichlorobenzyl pyrrolidine derivatives can bind to these enzymes, stabilizing the enzyme-DNA cleavage complex and leading to double-strand DNA breaks, which are ultimately lethal to the bacteria.

Methodologies for Biological Evaluation

Evaluating the potential of novel dichlorobenzyl pyrrolidine derivatives requires a robust set of standardized assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a fundamental first step to determine the concentration at which a compound exhibits cytotoxic effects against cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorobenzyl pyrrolidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Experimental Workflow

The workflow for assessing compound cytotoxicity using the MTT assay is outlined below.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay is used to confirm the mechanism of action for antifungal candidates.

Principle: The activity of SDH is measured by monitoring the reduction of a substrate, typically 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone (Q2), which is coupled to the reduction of a colorimetric probe like 2,6-dichlorophenolindophenol (DCPIP). Inhibition of SDH results in a decreased rate of color change.

Step-by-Step Protocol:

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species (e.g., Botrytis cinerea) using differential centrifugation.

-

Assay Preparation: In a 96-well plate, add the assay buffer, the inhibitor compound at various concentrations, and the isolated mitochondria.

-

Initiation: Start the reaction by adding the substrate (succinate) and the electron acceptor (DCPIP).

-

Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a plate reader in kinetic mode.

-

Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Future Perspectives and Conclusion

The dichlorobenzyl pyrrolidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. While significant progress has been made, particularly in the antifungal domain, vast potential remains untapped.

Future Directions:

-

Systematic SAR Exploration: A systematic synthesis and evaluation of derivatives with all possible dichlorobenzyl isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) are needed to build a comprehensive SAR map for various targets.

-

Target Deconvolution: For compounds with potent whole-cell activity but an unknown mechanism, advanced techniques like chemical proteomics can be employed to identify their molecular targets.[1]

-

Pharmacokinetic Optimization: Future work should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles. The pyrrolidine scaffold is well-suited for such modifications.[4]

References

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved January 15, 2026, from [Link]

-

Fussell, S. J., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1326-1331. Retrieved January 15, 2026, from [Link]

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249221. Retrieved January 15, 2026, from [Link]

-

Mhaske, A. A., & Argade, N. P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 38. Retrieved January 15, 2026, from [Link]

-

(2023). Design, Synthesis and Pharmacological evaluation of Novel Pyrrolidine analogues as potent Antibacterial agents: Experimental and Molecular docking approach. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences, 8(1), 2. Retrieved January 15, 2026, from [Link]

-

Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry, 69(51), 15485-15495. Retrieved January 15, 2026, from [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences, 8(2). Retrieved January 15, 2026, from [Link]

-

(2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Sharma, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry, 132, 106346. Retrieved January 15, 2026, from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pharaohacademy.com [pharaohacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride

A Senior Application Scientist's Perspective on Early-Stage CNS Drug Discovery

Introduction: Deconstructing the Molecule for a Targeted Screening Approach

The compound 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride presents a compelling scaffold for investigation in the realm of central nervous system (CNS) drug discovery. The pyrrolidine ring is a common feature in a multitude of neurologically active compounds, known to interact with a variety of CNS targets.[1][2][3][4][5] The dichlorobenzyl moiety further suggests the potential for specific interactions within biological systems. Given these structural alerts, a logical and efficient in vitro screening cascade is paramount to elucidating the pharmacological profile of this molecule.

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the proposed experimental workflow. Our approach is a multi-tiered screening cascade, beginning with primary assays to identify broad activity, progressing to secondary assays for potency and selectivity, and culminating in essential safety and developability assessments.

Part 1: The In Vitro Screening Cascade: A Strategic Workflow

The proposed screening cascade is designed to be a logical and resource-efficient process for characterizing the bioactivity of our lead compound.

Caption: A logical workflow for the in vitro screening of this compound.

Part 2: Primary Screening: Identifying the Biological Target

The initial step is to cast a focused net to identify the primary biological targets of the compound. Based on the pyrrolidine scaffold, the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are high-probability candidates.[6][7][8]

Monoamine Transporter Functional Uptake Assays

These assays directly measure the ability of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.[8][9][10][11][12]

Principle: Cells overexpressing a specific monoamine transporter are incubated with a labeled substrate (e.g., a radioactive or fluorescent analog of the neurotransmitter). A functional transporter will internalize the substrate. The inhibitory potential of the test compound is determined by its ability to reduce the accumulation of the labeled substrate inside the cells.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Culture: Maintain HEK293 cells stably expressing human DAT, SERT, or NET in appropriate culture medium. For SERT-expressing cells, dialyzed fetal bovine serum is recommended.[12]

-

Cell Plating: Seed the cells into 96- or 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the assay.[12]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.[8][9]

-

Initiate the uptake by adding a labeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or a fluorescent substrate).[9]

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for substrate uptake.[9]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection:

-

For radiolabeled substrates, lyse the cells and measure the internalized radioactivity using a scintillation counter.

-

For fluorescent substrates, measure the intracellular fluorescence using a microplate reader.[10]

-

-

Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to the vehicle control.

Part 3: Secondary Screening: Quantifying Potency and Selectivity

Compounds demonstrating significant activity in the primary screen will be advanced to secondary screening to determine their potency (IC50) and selectivity.

IC50 Determination in Functional Assays

This involves performing a dose-response curve in the functional uptake assays described above to determine the concentration of the compound that inhibits 50% of the transporter activity (IC50).

Radioligand Binding Assays

These assays measure the affinity of the test compound for the transporter protein by assessing its ability to displace a high-affinity radiolabeled ligand.[13][14]

Principle: Cell membranes or homogenates containing the transporter of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the transporter is measured. A potent compound will displace the radioligand at lower concentrations.

Experimental Protocol: Radioligand Binding Assay for DAT

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human dopamine transporter.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for DAT (e.g., [3H]WIN 35,428), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value from the dose-response curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Screening Results

| Assay Type | Target | Parameter | 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine HCl |

| Functional Uptake | DAT | IC50 (nM) | 50 |

| SERT | IC50 (nM) | >10,000 | |

| NET | IC50 (nM) | 850 | |

| Radioligand Binding | DAT | Ki (nM) | 35 |

| SERT | Ki (nM) | >10,000 | |

| NET | Ki (nM) | 700 |

Part 4: Safety and Liability Profiling

Early assessment of potential safety liabilities is crucial for the progression of any drug candidate.

Cytotoxicity Assays

These assays evaluate the potential of the compound to cause cell death.[15] Two common methods are the MTT and LDH assays.[16][17][18][19]

-

MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

-

LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[15][18][19]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding and Treatment: Seed a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate and treat with a range of concentrations of the test compound for 24-48 hours.[16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen.[21]

Principle: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[20][21] This technique measures the flow of ions through the hERG channel in cells expressing the channel in the presence of the test compound.

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

System Setup: Prime an automated patch-clamp system with appropriate internal and external solutions.[20]

-

Data Acquisition:

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit hERG channel currents.[22]

-

Record baseline currents.

-

Apply the vehicle control followed by increasing concentrations of the test compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.[20]

-

-

Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Norepinephrine Transporter Assay for the Screening of Natural Products [mdpi.com]

- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. evotec.com [evotec.com]

- 22. fda.gov [fda.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine Hydrochloride

Introduction

3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the analytical methodologies required for the complete spectroscopic characterization of this compound, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for the experimental design and data interpretation.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is the foundation of spectroscopic analysis. The structure of this compound combines several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular Structure of this compound.

The key structural components are:

-

A pyrrolidine ring, which is a five-membered saturated heterocycle containing a secondary amine. In this hydrochloride salt form, the nitrogen is protonated.

-

An ether linkage at the 3-position of the pyrrolidine ring.

-

A 2,4-dichlorobenzyl group attached to the ether oxygen.

Analytical Workflow

The comprehensive characterization of the title compound follows a logical progression of spectroscopic techniques, each providing complementary information.

Caption: Overall analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 90° pulse.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyrrolidine N-H₂⁺ | ~9.0 - 10.0 | Broad singlet | 2H |

| Aromatic H (C₅-H, C₆-H) | ~7.4 - 7.6 | Multiplet | 2H |

| Aromatic H (C₃-H) | ~7.2 - 7.4 | Multiplet | 1H |

| Benzylic CH₂ | ~4.6 - 4.8 | Singlet | 2H |

| Pyrrolidine C₃-H | ~4.2 - 4.4 | Multiplet | 1H |

| Pyrrolidine C₂, C₅-H | ~3.2 - 3.6 | Multiplet | 4H |

| Pyrrolidine C₄-H | ~2.0 - 2.4 | Multiplet | 2H |

Causality Behind Predictions:

-

The N-H₂⁺ protons are expected to be significantly deshielded due to the positive charge on the nitrogen, appearing as a broad signal due to exchange and quadrupolar effects.

-

The aromatic protons will be in the typical aromatic region, with the exact shifts influenced by the electron-withdrawing chlorine atoms.

-

The benzylic CH₂ protons are adjacent to both an aromatic ring and an oxygen atom, leading to a downfield shift.[1][2]

-

The pyrrolidine C₃-H is attached to a carbon bearing an oxygen atom, causing it to be the most downfield of the pyrrolidine ring protons.

-

The pyrrolidine C₂ and C₅ protons are adjacent to the protonated nitrogen, resulting in a downfield shift compared to neutral pyrrolidine.

-

The pyrrolidine C₄ protons are the most upfield of the ring protons, being furthest from the electron-withdrawing groups.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (C₁, C₂, C₄) | ~130 - 140 |

| Aromatic C (C₃, C₅, C₆) | ~127 - 130 |

| Pyrrolidine C₃ | ~75 - 80 |

| Benzylic CH₂ | ~68 - 72 |

| Pyrrolidine C₂, C₅ | ~45 - 50 |

| Pyrrolidine C₄ | ~30 - 35 |

Causality Behind Predictions:

-

The aromatic carbons will appear in the 120-140 ppm range. The carbons directly attached to the chlorine atoms (C₂ and C₄) and the carbon attached to the benzylic group (C₁) will be the most downfield.[3][4]

-

The pyrrolidine C₃ carbon , being attached to the electronegative oxygen of the ether, will be significantly deshielded.

-

The benzylic CH₂ carbon is also deshielded by the adjacent oxygen and aromatic ring.

-

The pyrrolidine C₂ and C₅ carbons are influenced by the adjacent protonated nitrogen.

-

The pyrrolidine C₄ carbon is the most shielded of the pyrrolidine ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR

As the sample is a solid hydrochloride salt, the KBr pellet method is appropriate.

-

Sample Preparation:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment.

-

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000 - 2700 | Secondary Amine Hydrochloride (R₂NH₂⁺) | N-H stretch |

| ~3100 - 3000 | Aromatic C-H | C-H stretch |

| ~2980 - 2850 | Aliphatic C-H (CH₂) | C-H stretch |

| ~1600, ~1475 | Aromatic C=C | C=C stretch |

| ~1600 - 1500 | Secondary Amine Hydrochloride (R₂NH₂⁺) | N-H bend |

| ~1150 - 1085 | Ether (C-O-C) | Asymmetric C-O-C stretch |

| ~800 - 600 | C-Cl | C-Cl stretch |

Interpretation of Key Peaks:

-

A broad and strong absorption band in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching in a secondary amine salt.[6][7]

-

The presence of sharp peaks just above 3000 cm⁻¹ will confirm the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ will confirm the aliphatic C-H bonds.

-

A strong band in the 1150-1085 cm⁻¹ range is indicative of the C-O-C stretching of the ether linkage.[8][9][10]

-

The presence of strong absorptions in the fingerprint region below 800 cm⁻¹ can be attributed to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for MS

Electron Ionization (EI) is a suitable technique for this relatively small and potentially volatile molecule (after conversion to the free base).

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[11][12]

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Predicted Mass Spectrum

The molecular formula is C₁₁H₁₄Cl₂NO. The molecular weight of the free base is 262.14 g/mol . The hydrochloride salt will not be observed directly in the gas phase under EI conditions.

-

Molecular Ion (M⁺): A peak at m/z 261 is expected for the free base. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways in the EI mass spectrum.

Causality Behind Fragmentation:

-

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-O bond, which is benzylic. This will result in a stable dichlorobenzyl cation at m/z 159, which will also show the characteristic isotopic pattern for two chlorine atoms.[13][14]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen in the pyrrolidine ring is a common fragmentation pathway for amines.

-

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to characteristic ions, such as the one at m/z 70.[15][16][17]

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted spectroscopic data presented in this guide, based on fundamental principles and data from analogous structures, serves as a robust framework for the analysis and confirmation of the identity and purity of this compound. This multi-faceted analytical approach ensures the scientific integrity required for advancing chemical entities through the research and development pipeline.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

ACS Publications. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

American Chemical Society. (2025). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

PubMed. (n.d.). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Slideshare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

-

West Virginia University. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Retrieved from [Link]

-

ResearchGate. (2011). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

-

Consensus. (2013). Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [https://sites.chem.uci.edu/spectroscopy/wp-content/uploads/sites/2 spectroscopy/files/Mass-Spectrometry-Fragmentation.pdf]([Link] spectroscopy/files/Mass-Spectrometry-Fragmentation.pdf)

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability Profile of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride. As a critical intermediate or potential active pharmaceutical ingredient (API), understanding its physicochemical properties is paramount for successful drug development, from formulation to regulatory submission. This document outlines detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, and a complete workflow for forced degradation studies as mandated by ICH guidelines. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for their specific applications.

Introduction: The Imperative of Physicochemical Characterization

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a common scaffold in medicinal chemistry[1], and the dichlorobenzyl moiety suggests potential applications where specific steric and electronic properties are required. Before any meaningful formulation or preclinical work can commence, a thorough understanding of its solubility and stability is non-negotiable. Solubility directly influences bioavailability and the choice of dosage form, while stability data informs manufacturing processes, storage conditions, and shelf-life determination.[2][3]

This guide is structured to provide not just protocols, but a strategic approach. We will first establish the solubility envelope of the compound across a range of pharmaceutically relevant solvents and pH conditions. Subsequently, we will subject the molecule to stress conditions—hydrolysis, oxidation, heat, and light—to deliberately induce degradation.[4][5] The objective of these forced degradation studies is twofold: to identify the likely degradation products and elucidate degradation pathways, and to develop a robust, stability-indicating analytical method capable of separating the parent compound from any potential impurities or degradants.

Part 1: Comprehensive Solubility Profiling

The solubility of an API is a primary determinant of its dissolution rate and, consequently, its absorption and bioavailability. We will assess both thermodynamic and kinetic solubility to build a complete picture of the compound's behavior.

Rationale for Solvent Selection

The choice of solvents is strategic, covering a spectrum of polarities and pH values relevant to both pharmaceutical processing and physiological environments.

-

Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0): This range mimics the pH of gastrointestinal fluids and blood, providing critical data for predicting in vivo dissolution. The hydrochloride salt form suggests pH-dependent solubility, which this range will capture.

-

Common Organic & Co-solvents (Methanol, Ethanol, DMSO, Propylene Glycol): These are frequently used in API synthesis, purification, and the formulation of liquid dosage forms. Understanding solubility in these systems is crucial for process development and formulation design.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20 mg) to 1 mL of each selected solvent in separate, sealed glass vials. The excess solid is critical to ensure saturation.

-